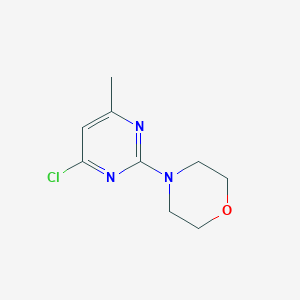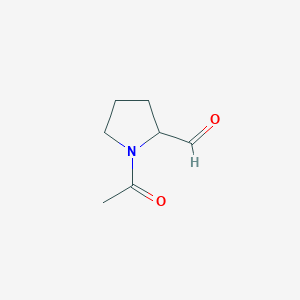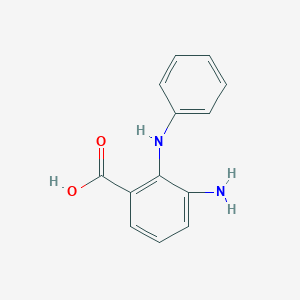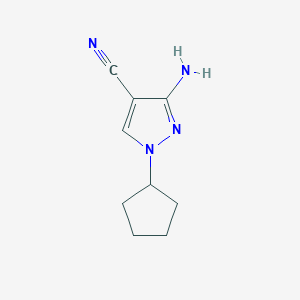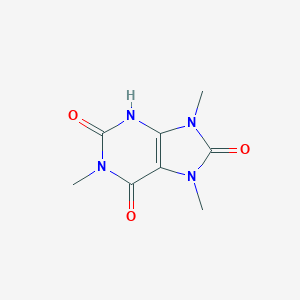![molecular formula C8H13NO2 B055775 2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one CAS No. 124931-64-2](/img/structure/B55775.png)
2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one, also known as tropinone, is a bicyclic organic compound that is widely used in the pharmaceutical industry. Tropinone is a key intermediate in the synthesis of several important drugs, including atropine, scopolamine, and cocaine.
Mecanismo De Acción
Tropinone inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can have a variety of effects on cognitive function. Tropinone also has a similar structure to cocaine, which allows it to bind to the same receptors in the brain and produce similar effects.
Biochemical and Physiological Effects:
Tropinone has been shown to have a variety of biochemical and physiological effects. It has been used to treat a variety of conditions, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Tropinone has also been shown to have analgesic and anesthetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tropinone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used to produce a variety of important drugs. However, it also has some limitations. Tropinone is highly toxic and can be dangerous to handle, and it can also be difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one. One area of research is the development of new drugs based on 2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one, particularly drugs that can treat conditions such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another area of research is the study of the biochemical and physiological effects of 2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one, particularly its effects on cognitive function. Finally, there is a need for further research into the synthesis and handling of 2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one, particularly in terms of safety and scalability.
Métodos De Síntesis
Tropinone can be synthesized by several methods, including the Robinson annulation and the Feist–Benary reaction. The Robinson annulation involves the reaction of an α,β-unsaturated ketone with an aldehyde in the presence of a base. The Feist–Benary reaction involves the reaction of an aryl diazonium salt with an enolate. Both methods have been used successfully to synthesize 2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one.
Aplicaciones Científicas De Investigación
Tropinone has been widely used in scientific research for its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can have a variety of effects on cognitive function. Tropinone has also been used in the synthesis of several important drugs, including atropine, scopolamine, and cocaine.
Propiedades
Número CAS |
124931-64-2 |
|---|---|
Nombre del producto |
2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
2-propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one |
InChI |
InChI=1S/C8H13NO2/c1-5(2)7-4-11-8(10)6-3-9(6)7/h5-7H,3-4H2,1-2H3 |
Clave InChI |
KXMNOOPTYDVFLV-UHFFFAOYSA-N |
SMILES |
CC(C)C1COC(=O)C2N1C2 |
SMILES canónico |
CC(C)C1COC(=O)C2N1C2 |
Sinónimos |
4-Oxa-1-azabicyclo[4.1.0]heptan-5-one,2-(1-methylethyl)-,[1S-(1alpha,2bta,6alpha)]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



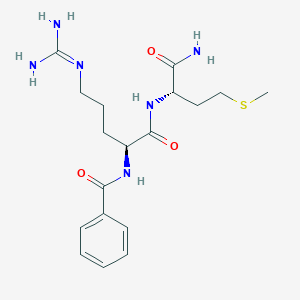


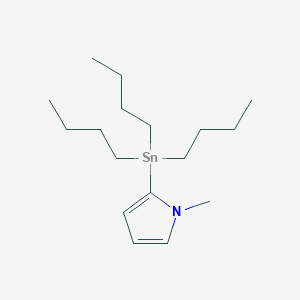
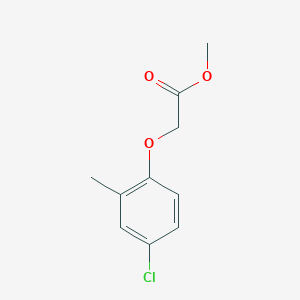
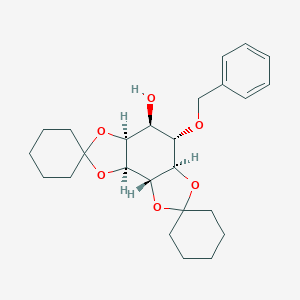
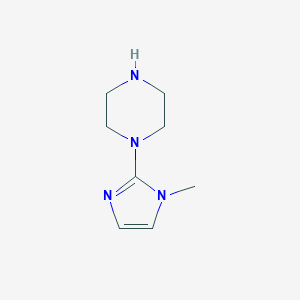
![2-Methylfuro[3,4-b]pyrazine-5,7-dione](/img/structure/B55713.png)
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B55719.png)
